Ethyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The first step involves the reaction of 3-bromo-4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring. This step may require the use of a catalyst and specific reaction conditions such as elevated temperature and pressure.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Ethyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using reagents such as potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions. Common reagents for hydrolysis include hydrochloric acid and sodium hydroxide.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
3-Bromo-4-fluorophenylboronic acid: This compound shares the bromo and fluoro substituents on the phenyl ring but differs in its functional groups and overall structure.
4-Fluorophenylboronic acid: This compound contains a fluorine substituent on the phenyl ring but lacks the bromo substituent and pyrrolidine ring.
Epacadostat: This compound has a similar phenyl ring structure with bromo and fluoro substituents but differs in its overall molecular structure and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17BrFNO2 |
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Molecular Weight |
330.19 g/mol |
IUPAC Name |
ethyl 4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17BrFNO2/c1-3-19-14(18)11-8-17(2)7-10(11)9-4-5-13(16)12(15)6-9/h4-6,10-11H,3,7-8H2,1-2H3 |
InChI Key |
NSRNPRVRGKTWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)F)Br)C |
Origin of Product |
United States |
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